4-Phenyl-6H-1,3,5-oxathiazine
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Overview
Description
4-Phenyl-2,6-dihydro-1,3,5-oxathiazine is an organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol It is characterized by a unique structure that includes a phenyl group attached to a dihydro-1,3,5-oxathiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,6-dihydro-1,3,5-oxathiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a phenyl-substituted thioamide with an appropriate oxidizing agent . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,6-dihydro-1,3,5-oxathiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxathiazine ring to more reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Phenyl-2,6-dihydro-1,3,5-oxathiazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which 4-phenyl-2,6-dihydro-1,3,5-oxathiazine exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-2,6-dihydro-1,3,5-oxathiazine: Similar in structure but with a methyl group instead of a hydrogen atom.
N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline: Contains a dimethylamino group and a different oxathiazine ring structure.
Uniqueness
4-Phenyl-2,6-dihydro-1,3,5-oxathiazine is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research applications .
Properties
CAS No. |
58955-84-3 |
---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-phenyl-6H-1,3,5-oxathiazine |
InChI |
InChI=1S/C9H9NOS/c1-2-4-8(5-3-1)9-10-6-11-7-12-9/h1-5H,6-7H2 |
InChI Key |
MRTPGSSIOAIVED-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C(SCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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